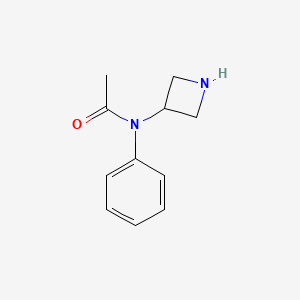
N-(azetidin-3-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azetidin-3-yl)-N-phenylacetamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-N-phenylacetamide typically involves the reaction of azetidine with phenylacetamide under specific conditions. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(azetidin-3-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(azetidin-3-yl)-N-phenylacetic acid, while reduction could produce N-(azetidin-3-yl)-N-phenylethylamine.
Aplicaciones Científicas De Investigación
N-(azetidin-3-yl)-N-phenylacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(azetidin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act on GABA receptors, influencing neurotransmission and exhibiting potential neuroprotective effects . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
N-(azetidin-3-yl)-N-phenylacetamide can be compared with other azetidine derivatives, such as:
N-Boc-azetidin-3-ylidene: Used in similar synthetic applications and exhibits comparable reactivity.
Azetidine-2-carboxylic acid: A natural product with biological activity, used as a building block in peptide synthesis.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of small peptides.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N-(azetidin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13(11-7-12-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 |
Clave InChI |
ZJGRTHWNUTUWEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1CNC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


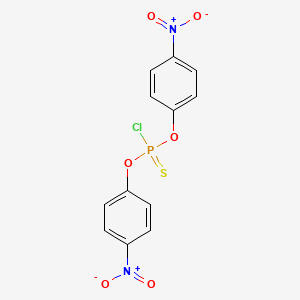
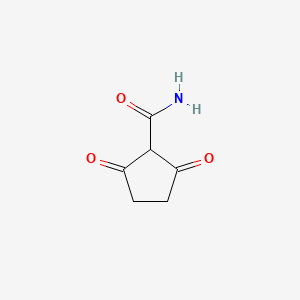
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
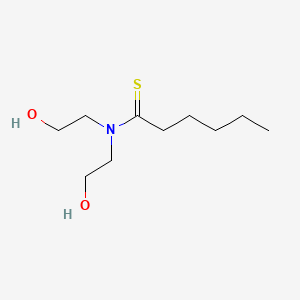
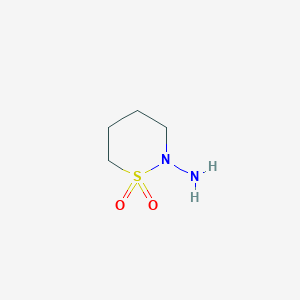
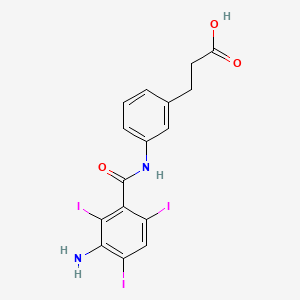
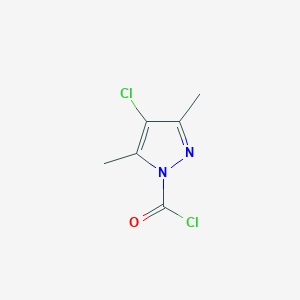
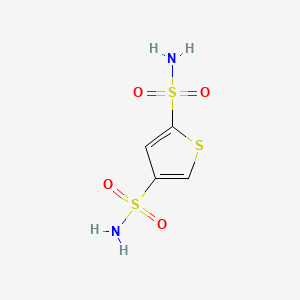
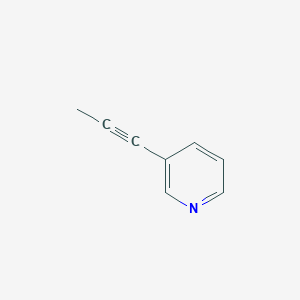
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
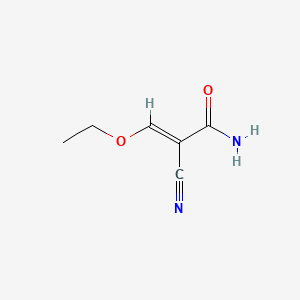
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
